molecular formula C46H44F2N2O20 B14113826 Zin3 AM

Zin3 AM

Cat. No.: B14113826
M. Wt: 982.8 g/mol
InChI Key: KMLHLVARODXKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zin3 AM, also known as FluoZin-3 AM, is a cell-permeable fluorescent probe primarily used as a sensitive and specific zinc ion (Zn2+) indicator. It is widely utilized in imaging applications, cell-based microplate assays, and flow cytometry protocols. This compound is particularly effective in detecting Zn2+ concentrations in the 1–100 nanomolar range, making it highly Zn2±sensitive and Zn2±specific .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zin3 AM is synthesized through a series of chemical reactions that involve the incorporation of a zinc-selective chelator into a fluorescent dye. The compound is then esterified to form the acetoxymethyl (AM) ester, which enhances its cell permeability. The synthetic process typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

In industrial settings, this compound is produced by chemical manufacturers specializing in fluorescent probes and indicators. The production process involves stringent quality control measures to ensure high purity and stability. The compound is usually stored at -20°C to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Zin3 AM undergoes hydrolysis by intracellular esterases once it enters the cell. This hydrolysis converts the non-fluorescent AM ester into the highly fluorescent Zin3, which can then bind to Zn2+ ions .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of intracellular esterases, which are naturally occurring enzymes within the cell. The reaction conditions are typically physiological, with a pH range of 7.2 to 7.4 and a temperature of 37°C .

Major Products Formed

The primary product of the hydrolysis reaction is the fluorescent Zin3, which forms a complex with Zn2+ ions. This complex exhibits a significant increase in fluorescence, allowing for the detection and quantification of Zn2+ concentrations within the cell .

Mechanism of Action

The mechanism of action of Zin3 AM involves its conversion from a non-fluorescent AM ester to a highly fluorescent Zin3 upon hydrolysis by intracellular esterases. The fluorescent Zin3 then binds to Zn2+ ions, forming a complex that exhibits a significant increase in fluorescence. This fluorescence can be detected and measured using various imaging techniques, allowing for the quantification of Zn2+ concentrations within the cell .

Properties

Molecular Formula

C46H44F2N2O20

Molecular Weight

982.8 g/mol

IUPAC Name

acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methoxyphenoxy]ethoxy]anilino]acetate

InChI

InChI=1S/C46H44F2N2O20/c1-25(51)62-21-66-40-17-39-32(15-34(40)48)46(31-14-33(47)37(55)16-38(31)70-39)29-6-8-35(49-18-43(56)67-22-63-26(2)52)41(12-29)60-10-11-61-42-13-30(59-5)7-9-36(42)50(19-44(57)68-23-64-27(3)53)20-45(58)69-24-65-28(4)54/h6-9,12-17,49H,10-11,18-24H2,1-5H3

InChI Key

KMLHLVARODXKDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)NCC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5)OC)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)F)F

Origin of Product

United States

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